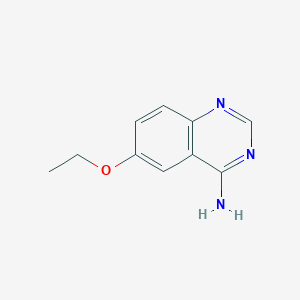

6-Ethoxyquinazolin-4-amine

Description

Significance of Quinazoline (B50416) Derivatives in Medicinal Chemistry

Quinazoline derivatives are recognized for their broad and diverse range of pharmacological activities. mdpi.comekb.eg This versatility has made them a focal point of research for developing new therapeutic agents. wisdomlib.org The inherent chemical properties of the quinazoline nucleus, combined with the potential for substitution at various positions, allow for the fine-tuning of its biological effects. wisdomlib.orgnih.gov

The significance of these compounds is underscored by their proven efficacy in numerous therapeutic areas. Academic and clinical research has extensively documented their potential as:

Anticancer agents: This is one of the most well-established applications of quinazoline derivatives. ekb.egnih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the quinazoline scaffold and function by inhibiting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in tumor growth and progression. wikipedia.orgekb.eg

Antimicrobial agents: Various quinazoline derivatives have demonstrated potent activity against a wide spectrum of bacteria and fungi. mdpi.comnih.gov

Anti-inflammatory agents: The scaffold has been successfully utilized to develop compounds with significant anti-inflammatory properties. mdpi.comnih.gov

Antiviral agents: Research has shown that certain quinazoline derivatives exhibit promising antiviral activity, including against influenza viruses. mdpi.com

Other therapeutic applications: The pharmacological profile of quinazolines extends to anticonvulsant, antihypertensive, antidiabetic, and analgesic activities, among others. mdpi.comnih.govekb.eg

The following table provides examples of quinazoline-based drugs and their primary therapeutic applications:

| Drug Name | Therapeutic Application |

| Gefitinib | Anticancer (Non-small cell lung cancer) wikipedia.org |

| Erlotinib | Anticancer (Non-small cell lung cancer, pancreatic cancer) ekb.egnih.gov |

| Lapatinib | Anticancer (HER2-positive breast cancer) nih.govnih.gov |

| Prazosin (B1663645) | Antihypertensive wisdomlib.orgnih.gov |

| Afatinib | Anticancer (Non-small cell lung cancer) wikipedia.orgnih.gov |

Historical Context of Quinazoline Research and Evolution in Drug Discovery

The journey of quinazoline research began in the 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869. nih.govscispace.com However, the parent quinazoline molecule was not synthesized until 1903 by Gabriel. scispace.commdpi.com The name "quinazoline" was proposed by Widdege in 1887. nih.gov

Initially, research into quinazolines was primarily of academic interest. A significant turning point in the evolution of quinazoline-based drug discovery was the identification of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the Chinese medicinal plant Dichroa febrifuga. mdpi.com This discovery spurred further investigation into the therapeutic potential of this class of compounds.

The mid-20th century saw the development of the first synthetic quinazoline drugs. The subsequent decades witnessed an exponential growth in research, leading to the discovery of numerous derivatives with a wide array of biological activities. The approval of gefitinib by the U.S. Food and Drug Administration (FDA) in 2003 marked a major milestone, solidifying the importance of the quinazoline scaffold in modern oncology. wikipedia.org This event catalyzed further research into quinazoline-based enzyme inhibitors, particularly for cancer therapy. nih.gov

Overview of Structural Diversification for Enhanced Bioactivity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. scispace.commdpi.com This structural flexibility allows medicinal chemists to modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been instrumental in guiding these modifications. nih.govmdpi.com

Key positions on the quinazoline ring that are often targeted for modification include:

Position 4: Substitution at this position, often with an amino group (anilinoquinazolines), is a common feature of many EGFR kinase inhibitors. nih.govmdpi.com The nature of the substituent on the aniline (B41778) ring can significantly influence selectivity for different receptors, such as HER2 over EGFR. nih.gov

Positions 6 and 7: Modifications at these positions with various functional groups, such as methoxy (B1213986) groups, have been shown to be crucial for high-potency EGFR inhibition. mdpi.com Electron-donating groups at these positions can increase the activity of the compounds. mdpi.com

Position 2: Substitutions at the 2-position can also modulate the biological activity. For example, the presence of methyl or thiol groups can be important for antimicrobial effects. nih.gov

Position 3: The addition of different heterocyclic moieties at position 3 of the quinazolinone ring has been suggested to increase activity. nih.gov

Molecular hybridization, which involves combining the quinazoline scaffold with other pharmacologically active moieties, is another strategy to develop novel drug candidates with improved or multi-faceted biological activity. nih.govrsc.org For instance, hybrids of quinazoline with triazole or indole (B1671886) nuclei have been synthesized to enhance anticancer potential. nih.govrsc.org

The following table highlights how structural modifications can influence the biological activity of quinazoline derivatives:

| Position of Modification | Example of Substituent/Modification | Resulting Biological Activity Enhancement |

| C4 | Anilino group | EGFR kinase inhibition nih.govmdpi.com |

| C6, C7 | Methoxy groups | Increased EGFR inhibitory activity mdpi.com |

| C2 | Thiol group | Antimicrobial activity nih.gov |

| N3 | Heterocyclic moieties | Increased biological activity nih.gov |

| Hybridization | Triazole moiety | Enhanced anticancer activity nih.govrsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

6-ethoxyquinazolin-4-amine |

InChI |

InChI=1S/C10H11N3O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3,(H2,11,12,13) |

InChI Key |

LHTIJOIHDDMPMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxyquinazolin 4 Amine and Its Analogues

General Synthetic Strategies for Quinazoline (B50416) Core Formation

The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can be constructed through several versatile synthetic approaches. These methods provide the foundational structures that can be further elaborated to yield specific derivatives like 6-ethoxyquinazolin-4-amine.

Cyclization Reactions in Quinazoline Synthesis

Cyclization reactions are a cornerstone in the synthesis of the quinazoline core. These reactions typically involve the formation of the pyrimidine ring onto a pre-existing benzene derivative. A common strategy is the reaction of an anthranilic acid derivative with a source of carbon and nitrogen. For instance, the Niementowski quinazoline synthesis involves the condensation of anthranilic acids with amides at high temperatures to yield 4(3H)-quinazolinones, which are key intermediates that can be converted to 4-aminoquinazolines. researchgate.netgoogle.comacs.org

Another powerful cyclization approach involves the reaction of 2-aminobenzonitriles with various reagents. For example, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can afford 4-arylquinazolines. google.com This method highlights the use of transition metal catalysis to facilitate the necessary bond formations for ring closure. Furthermore, base-mediated cyclization reactions, such as the reaction between 2-nitrobenzyl alcohol and benzylamine, offer a transition-metal-free alternative for constructing the quinazoline skeleton. rsc.org

The following table summarizes key starting materials and the general type of quinazoline derivative they typically produce through cyclization.

Table 1: Common Starting Materials for Quinazoline Synthesis via Cyclization

| Starting Material | Reagent(s) | Typical Product |

| Anthranilic Acid | Amides, Formamide | 4(3H)-Quinazolinones |

| 2-Aminobenzonitrile | Orthoesters, Aldehydes, etc. | Substituted Quinazolines |

| 2-Aminobenzaldehydes/Ketones | Amines, Ammonia (B1221849) | Substituted Quinazolines |

| 2-Nitrobenzyl Alcohol | Benzylamine | Quinazolines |

Multi-component Synthetic Approaches

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules like quinazolines from simple starting materials in a single step. researchgate.net These reactions offer significant advantages by reducing the number of synthetic steps, purification procedures, and waste generation. researchgate.net

One notable MCR for quinazoline synthesis involves the reaction of 2-aminobenzamides, aldehydes, and an amine source. This approach allows for the rapid assembly of the quinazoline core with diverse substitution patterns. The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones, demonstrating the power of MCRs in creating structural complexity. researchgate.net These MCR-based strategies can be instrumental in generating libraries of quinazoline derivatives for various applications.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the formation of the quinazoline ring and its derivatives. These reactions typically involve the formation of carbon-carbon or carbon-nitrogen bonds, which are crucial for constructing the heterocyclic system.

A common strategy involves the palladium-catalyzed coupling of a substituted aniline (B41778) or benzamide (B126) with a suitable partner to form a key intermediate that then undergoes cyclization. For instance, palladium catalysts can be used in the annulation of N-allylamidines to form multi-substituted quinazolines. google.com Furthermore, palladium-catalyzed carbonylative transformations of organohalides provide an efficient route to quinazolin-4(3H)-ones. researchgate.net The versatility of palladium catalysis allows for the introduction of a wide range of substituents onto the quinazoline core, making it a powerful method for generating diverse analogues.

Specific Synthetic Routes Involving the Ethoxy Moiety at C-6

The synthesis of this compound requires specific strategies to ensure the correct placement of the ethoxy group at the C-6 position of the quinazoline ring. These methods often start with appropriately substituted precursors.

Preparation from Substituted Quinazoline Precursors

A prevalent and direct method for the synthesis of this compound involves the use of a pre-functionalized quinazoline precursor, most notably 4-chloro-6-ethoxyquinazoline (B136471). This intermediate is a key building block as the chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr).

The reaction of 4-chloro-6-ethoxyquinazoline with an amine source, such as ammonia or an equivalent reagent, leads to the direct formation of this compound. This amination reaction is a common and effective method for introducing the 4-amino group onto the quinazoline ring. The reactivity of the C-4 chloro substituent makes this a highly regioselective transformation.

The synthesis of the 4-chloro-6-ethoxyquinazoline precursor itself typically starts from the corresponding 6-ethoxyquinazolin-4(3H)-one. This quinazolinone can be prepared through the cyclization of 4-ethoxy-2-aminobenzoic acid with formamide. Subsequent treatment of the 6-ethoxyquinazolin-4(3H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), effectively converts the hydroxyl group at the C-4 position into a chlorine atom, yielding the desired 4-chloro-6-ethoxyquinazoline intermediate.

Introduction of the Ethoxy Group

The synthesis would commence with a quinazoline bearing a hydroxyl group at the C-6 position, such as 4-amino-6-hydroxyquinazoline. This precursor can then be subjected to a Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired 6-ethoxy ether linkage.

This two-step approach, involving the synthesis of the 6-hydroxyquinazoline followed by etherification, provides a versatile route to this compound and allows for the introduction of various alkoxy groups at the C-6 position by simply changing the alkylating agent.

The following table outlines the key transformations in the specific synthesis of this compound.

Table 2: Key Synthetic Transformations for this compound

| Precursor | Reagent(s) | Transformation | Product |

| 4-Ethoxy-2-aminobenzoic acid | Formamide | Cyclization | 6-Ethoxyquinazolin-4(3H)-one |

| 6-Ethoxyquinazolin-4(3H)-one | POCl₃ or SOCl₂ | Chlorination | 4-Chloro-6-ethoxyquinazoline |

| 4-Chloro-6-ethoxyquinazoline | Ammonia source | Amination | This compound |

| 4-Amino-6-hydroxyquinazoline | Base, Ethyl halide | Etherification | This compound |

Derivatization Strategies for this compound Analogues

Derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Strategies primarily target the C-4 amino group and various positions on the quinazoline ring.

The amino group at the C-4 position of the quinazoline ring is a common site for modification. Nucleophilic aromatic substitution (SNAr) reactions are frequently employed, starting from 2,4-dichloroquinazoline (B46505) precursors. These reactions consistently show regioselectivity for substitution at the 4-position when reacted with various amines, including anilines, benzylamines, and aliphatic amines. nih.gov This regioselectivity is a key feature in the synthesis of 2-chloro-4-aminoquinazoline derivatives, which can be further modified. nih.gov

The reactivity of the C-4 position allows for the introduction of a wide array of substituents. For instance, the chlorine atom in 4-chloroquinazolines can be readily displaced by amines, a process that is often the most direct and cost-effective route for preparing 4-aminoquinazolines. scispace.com Derivatization reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) can specifically modify primary amines, enhancing their detection and analysis. mdpi.com Acetylation of the amino group using agents like 1,1′-13C2 acetic anhydride (B1165640) is another method used for derivatization, which can be useful for analytical purposes such as NMR spectroscopy. nih.gov

| Reagent Class | Specific Reagent Example | Reaction Type | Reference |

|---|---|---|---|

| Amines | Anilines, Benzylamines, Aliphatic amines | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |

| Derivatization Reagents | 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Modification of primary amines | mdpi.com |

| Acylating Agents | 1,1′-13C2 acetic anhydride | Acetylation | nih.gov |

Beyond the C-4 position, the quinazoline ring itself offers several sites for substitution and functionalization, with the C-2 and C-7 positions being of particular interest. Structure-activity relationship (SAR) studies have highlighted the importance of substituents at the 2, 6, and 8 positions in determining the pharmacological activity of quinazolinone derivatives. nih.gov

The synthesis of 2-substituted quinazolinones can be achieved through various methods. One approach involves the reaction of 2-halo benzamides with a nitrogen source like TMSN3 in a single reactor, proceeding through a series of coupling steps. nih.gov Another method utilizes the reaction of isatoic anhydride with amidoxime (B1450833) derivatives catalyzed by iron(III) chloride to yield 2-substituted quinazolin-4(3H)-ones. nih.gov Furthermore, 2-substituted quinazolinones have been synthesized from 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) in deep eutectic solvents, aligning with green chemistry principles. researchgate.net

Quinazolinone derivatives serve as versatile precursors for the synthesis of fused heterocyclic systems, leading to novel chemical entities with potentially enhanced biological activities. nih.gov The reactivity of the quinazoline scaffold allows for the construction of additional rings, resulting in tetracyclic and other complex structures. nih.gov

For example, the reaction of 2-ethoxy-4-hydrazinoquinazoline with reagents like diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) can lead to the formation of fused triazinoquinazoline systems, such as 6-ethoxy-2H- magnusconferences.comtandfonline.comdoaj.orgtriazino[4,3-c]quinazoline-3,4-dione and 6-ethoxy-2,3-dihydro-4H- magnusconferences.comtandfonline.comdoaj.orgtriazino[4,3-c]quinazolin-4-one, respectively. nih.gov Similarly, reacting 2-ethoxy-4-chloroquinazoline with various hydrazides can produce 5-ethoxy-2-substituted magnusconferences.comtandfonline.comdoaj.org-triazolo-[1,5-c]quinazoline derivatives through ring closure and Dimroth rearrangement. researchgate.net

| Starting Quinazoline Derivative | Reagent | Fused System Formed | Reference |

|---|---|---|---|

| 2-Ethoxy-4-hydrazinoquinazoline | Diethyl oxalate | 6-Ethoxy-2H- magnusconferences.comtandfonline.comdoaj.orgtriazino[4,3-c]quinazoline-3,4-dione | nih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline | Ethyl chloroacetate | 6-Ethoxy-2,3-dihydro-4H- magnusconferences.comtandfonline.comdoaj.orgtriazino[4,3-c]quinazolin-4-one | nih.gov |

| 2-Ethoxy-4-chloroquinazoline | Acetic, benzoic, crotonic, cinnamic, 2-furoic, and phthalimidoacetic hydrazides | 5-Ethoxy-2-substituted magnusconferences.comtandfonline.comdoaj.org-triazolo-[1,5-c]quinazoline derivatives | researchgate.net |

Investigation of Reaction Conditions and Solvent Effects on Synthesis Pathways

The efficiency and outcome of quinazoline synthesis are significantly influenced by reaction conditions such as temperature, catalysts, and the choice of solvent. Research has explored various methodologies to optimize these parameters. For instance, nucleophilic aromatic substitution reactions on 2,4-dichloroquinazoline precursors are carried out under diverse conditions to achieve regioselective substitution at the C-4 position. nih.gov The synthesis of 2-ethoxy-4(3H)quinazolinone can be achieved through the aminolysis of 2-ethoxy(4H)-3,1-benzoxazin-4-one, followed by chlorination using phosphorus oxychloride. scispace.com

Green Chemistry Principles in Quinazoline Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for quinazoline derivatives. doaj.org Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. magnusconferences.com

Several green techniques have been applied to quinazoline synthesis, including the use of:

Microwave irradiation : This method often leads to shorter reaction times and improved yields. researchgate.net

Ultrasound : Another energy-efficient technique that can enhance reaction rates.

Deep Eutectic Solvents (DES) : These are considered green alternatives to traditional volatile organic solvents. For example, a choline (B1196258) chloride:urea deep eutectic solvent has been used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. researchgate.nettandfonline.com

Catalysts : The use of efficient and recyclable catalysts, such as copper complexes, can improve the sustainability of synthetic processes. researchgate.net

Structure Activity Relationship Sar Studies of 6 Ethoxyquinazolin 4 Amine Analogues

Influence of the 6-Ethoxy Substituent on Biological Activity

The nature of the substituent at the C-6 position of the quinazoline (B50416) ring is a critical determinant of biological activity, particularly for kinase inhibitors. Small, lipophilic alkoxy groups at the C-6 and C-7 positions are often crucial for high-potency inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Research has shown that the presence of substituents at the 6-position can significantly impact inhibitory activity. For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives designed as EGFR inhibitors, compounds with an alkynyl group at the 6-position demonstrated potent activity, sometimes exceeding that of the reference drug Gefitinib (B1684475). mdpi.com Similarly, the introduction of dioxygenated rings at the C-6 position via an amide linkage has also been explored. mdpi.com

The ethoxy group, specifically, contributes to a favorable binding profile. In the context of EGFR inhibitors, the 6- and 7-substituents on the quinazoline ring protrude into the ATP-binding site and can be optimized to enhance potency and selectivity. The 6,7-dialkoxy substitution pattern is a common feature in many potent EGFR inhibitors. For example, modifications to the gefitinib structure, which features a 6,7-dimethoxy pattern, have been explored by introducing different amino propoxy side chains at these positions to modulate activity. mdpi.com

The general SAR for the 6-position can be summarized as follows:

Small Alkoxy Groups: Groups like methoxy (B1213986) and ethoxy are often favored for enhancing binding affinity.

Solubilizing Groups: Larger, more polar groups can be introduced at this position to improve the pharmacokinetic properties of the compound.

Lipophilicity: The lipophilic nature of the C-6 substituent can influence how the molecule fits into the hydrophobic pocket of the target kinase.

Significance of the 4-Amino Moiety and its Substitutions

The 4-aminoquinazoline core is a well-established pharmacophore, essential for the activity of many kinase inhibitors. nih.gov This moiety typically forms a crucial hydrogen bond interaction with a key residue in the hinge region of the kinase ATP-binding site, anchoring the inhibitor. nih.gov Consequently, substitutions on this amino group, particularly with aryl groups (anilinoquinazolines), have a profound effect on the compound's biological profile. researchgate.net

The regioselectivity of synthesis consistently favors substitution at the 4-position of the quinazoline ring, highlighting its importance in drug design. nih.gov A wide variety of anilines, benzylamines, and aliphatic amines have been used to create libraries of 2-chloro-4-aminoquinazoline derivatives for screening. nih.gov

Key findings regarding the 4-amino moiety include:

Aniline (B41778) Substitutions: The nature and position of substituents on the 4-anilino ring are critical. Electron-withdrawing groups, such as halogens, can significantly enhance inhibitory potency against certain kinases. nih.gov

Bulky Groups: Introducing bulky substituents on the aniline ring can lead to steric hindrance, but can also be exploited to achieve selectivity for specific kinases.

Urea-Substituted Aryloxyquinazolines: In some designs, replacing the 4-anilino group with a urea-substituted aryloxy group has resulted in a 100-fold increase in activity against VEGFR-2. mdpi.com

| Compound Series | Modification at 4-Position | Key SAR Finding | Primary Target(s) |

|---|---|---|---|

| Anilinoquinazolines | Substituted Phenyl Ring | Small, electron-withdrawing groups (e.g., 3-chloro, 3-bromo) on the aniline ring are crucial for high potency. | EGFR, VEGFR |

| Aryloxyquinazolines | Urea-substituted Naphthyl Group | Was 100-fold more active against VEGFR-2 than the corresponding anilinoquinazoline. mdpi.com | VEGFR-2 |

| 4-Thiosemicarbazide Quinazolines | Thiosemicarbazide Moiety | Compounds with unsubstituted or halo-substituted benzene (B151609) rings showed higher anti-cancer activity. nih.gov | Cancer Cell Lines |

| 4-Piperazinyl Quinazolines | Substituted Piperazine Ring | Substitutions on the 4-position of the terminal benzene ring were found to be optimal. nih.gov | PDGFR |

Role of Substituents on the Fused Benzene Ring (e.g., C-7)

Substituents on the fused benzene ring of the quinazoline core, particularly at the C-7 position, play a vital role in modulating the molecule's activity, selectivity, and pharmacokinetic properties. This position, along with C-6, is often modified to fine-tune the interaction with the target protein.

The introduction of a methoxy group at C-7, for example, is a common strategy in the design of potent kinase inhibitors. In one series of compounds, a 7-methoxy-6-(3-morpholinopropoxy) substitution pattern was found to confer outstanding antitumor activity. mdpi.com The C-7 position can accommodate various groups that can extend into solvent-exposed regions or interact with specific sub-pockets of the kinase active site. These modifications can enhance water solubility, which is a desirable property for drug candidates, without compromising binding affinity.

The general SAR for the 7-position indicates that it is a versatile point for modification. Polar side chains are often introduced here to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compounds. researchgate.net

Impact of Other Ring Modifications on Biological Profile

Modifying the core heterocyclic structure of quinazoline by replacing it with bioisosteres can lead to compounds with novel biological activities and intellectual property. nih.gov Molecular hybridization, which combines the quinazolinone scaffold with other pharmacologically active heterocycles, has been shown to produce new chemical entities with potentially reduced multidrug resistance. nih.gov

Examples of such modifications include:

Thieno[3,2-d]pyrimidines: This scaffold serves as a bioisostere of the quinazoline ring and has been used to develop potent inhibitors.

Pyrrolo-quinazolines: The synthesis of substituted pyrrolo-quinazoline derivatives has yielded potent anti-inflammatory agents. mdpi.com

Triazolo[4,3-c]quinazolines: These compounds have demonstrated strong EGFR inhibitory activity and the ability to arrest the cell cycle. mdpi.com

These modifications alter the electronic properties, geometry, and hydrogen bonding capabilities of the core scaffold, leading to different interactions with biological targets.

Stereochemical Aspects in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a ligand and its target protein. While the core quinazoline ring is planar, the substituents attached to it, particularly at the 4-amino position, can introduce chiral centers.

The specific stereoisomer of a compound can have a dramatically different biological activity. For instance, in the development of opioid receptor like-1 (ORL1) antagonists, the synthesis of a series of 4-aminoquinazoline derivatives led to the identification of a specific stereoisomer, (1R,2S)-17, which was a highly potent and selective antagonist. nih.gov Molecular modeling studies confirmed that the specific spatial arrangement of the substituents in this isomer was crucial for its high affinity and selectivity. nih.gov This underscores the importance of controlling stereochemistry during the design and synthesis of novel analogues to ensure optimal target engagement.

Design Principles for Novel Quinazoline Analogues

Based on extensive SAR studies, several key design principles have emerged for the development of novel and potent quinazoline-based inhibitors. nih.govnih.gov These principles guide medicinal chemists in creating molecules with improved efficacy, selectivity, and drug-like properties.

Hinge-Binding Moiety: The 4-amino group is a critical hinge-binder. Maintaining this interaction is paramount for potent inhibition of most kinases.

6,7-Substitution: The C-6 and C-7 positions are key for modulating potency and selectivity. Small, hydrophobic groups like methoxy or ethoxy often enhance binding affinity, while larger, polar groups can be used to improve solubility and pharmacokinetic profiles.

4-Anilino Ring Substitution: The substitution pattern on the 4-anilino ring is a primary driver of potency and selectivity. Small, electron-withdrawing groups at the meta-position are often beneficial.

Bioisosteric Replacement: The quinazoline core can be replaced with other heterocyclic systems (e.g., thienopyrimidines, pyrrolopyrimidines) to alter the biological profile and generate novel chemical matter.

Stereochemical Control: When chiral centers are present, it is essential to synthesize and test individual stereoisomers, as biological activity is often confined to a single isomer. nih.gov

Molecular Hybridization: Combining the quinazoline scaffold with other known pharmacophores can lead to multi-targeted agents or compounds with novel mechanisms of action. nih.gov

| Structural Feature | General Role in Activity | Common Modifications |

|---|---|---|

| Quinazoline Core | Scaffold for orienting key functional groups. | Bioisosteric replacement (e.g., thienopyrimidine). nih.gov |

| 4-Amino Group | Essential hydrogen bonding to the kinase hinge region. nih.gov | Substitution with various aryl and alkyl groups. nih.gov |

| 6-Ethoxy/Alkoxy Group | Enhances binding affinity through hydrophobic interactions. | Methoxy, ethoxy, larger solubilizing groups. mdpi.com |

| 7-Position Substituent | Fine-tunes potency and improves pharmacokinetic properties. | Methoxy, polar side chains. mdpi.comresearchgate.net |

| Substituents on 4-Anilino Ring | Major determinant of potency and selectivity. | Halogens, small alkyl groups, solubilizing chains. nih.gov |

Preclinical Pharmacological Investigations

In Vitro Pharmacological Models

In vitro studies are crucial for understanding the mechanism of action of a compound at a cellular and molecular level. For Tanomastat, these studies have primarily focused on its effects on cell behavior and enzyme activity.

The primary mechanism of Tanomastat is not direct cytotoxicity to cancer cells but rather the inhibition of enzymes crucial for tumor invasion and metastasis. In cell-based assays, Tanomastat has demonstrated a significant impact on the invasive properties of endothelial cells. It was found to prevent matrix invasion by these cells in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 840 nM. medchemexpress.comnih.gov However, these studies also noted that Tanomastat did not affect the proliferation of these endothelial cells. medchemexpress.comnih.gov

Further investigations into its effects on angiogenesis, the formation of new blood vessels, showed that Tanomastat inhibits tubule formation, a key step in this process. medchemexpress.com While direct anti-proliferative or cytotoxic data against a broad range of cancer cell lines is not extensively detailed in publicly available literature, the focus of in vitro efficacy studies has been on its anti-invasive and anti-angiogenic properties.

Tanomastat is a non-peptidic biphenyl (B1667301) inhibitor of a class of enzymes known as matrix metalloproteinases (MMPs), which play a critical role in the degradation of the extracellular matrix, a process essential for tumor growth, invasion, and metastasis. wikipedia.org Enzyme inhibition assays have been conducted to determine the potency of Tanomastat against various MMPs.

The inhibitory activity of Tanomastat is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The Ki values for Tanomastat against several key MMPs are presented in the table below.

| Enzyme | Inhibition Constant (Ki) |

| MMP-2 | 11 nM |

| MMP-3 | 143 nM |

| MMP-9 | 301 nM |

| MMP-13 | 1470 nM |

| Data sourced from MedChemExpress and other research articles. medchemexpress.commedchemexpress.com |

These results indicate that Tanomastat is a potent inhibitor of MMP-2 and shows varied activity against other MMPs.

There is currently no publicly available scientific literature detailing the use of 6-Ethoxyquinazolin-4-amine (Tanomastat) in primary cell cultures or co-culture systems for preclinical pharmacological investigations.

Information regarding the evaluation of the relative species sensitivity of this compound (Tanomastat) is not available in the reviewed scientific literature.

In Vivo Efficacy Assessment in Disease Models

Tanomastat has been evaluated in various animal models of cancer, particularly in xenograft models where human tumor cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's anti-tumor and anti-metastatic activity in vivo.

In a human breast cancer orthotopic model, where the tumor is grown in the corresponding organ of the animal, Tanomastat demonstrated significant efficacy. mdpi.com It has also been shown to possess anti-invasive and anti-metastatic activity in several other experimental tumor models. medchemexpress.com These preclinical findings supported its progression into clinical development. nih.gov

Animal Models for Specific Disease States

There is no publicly available information detailing the evaluation of this compound in any animal models for specific disease states. Preclinical studies typically involve the use of in vivo models to assess the efficacy and potential therapeutic applications of a compound. However, no such studies have been reported for this compound.

Preclinical Pharmacodynamic Endpoint Evaluation

Similarly, data regarding the preclinical pharmacodynamic endpoint evaluation of this compound is absent from the scientific literature. This includes a lack of information on its mechanism of action, target engagement, and biomarker modulation in in vivo settings. While the broader class of quinazolines has been extensively studied, with many derivatives showing activity as kinase inhibitors, specific pharmacodynamic data for the 6-ethoxy substituted amine variant has not been published.

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-aminoquinazoline derivatives, including those with a 6-ethoxy substitution, molecular docking studies have been instrumental in understanding their interactions with various protein targets, most notably protein kinases.

These studies consistently reveal that the 4-aminoquinazoline core acts as a scaffold that mimics the adenine (B156593) portion of ATP, enabling it to bind to the ATP-binding pocket of kinases. The primary interactions typically involve the formation of one or more hydrogen bonds between the quinazoline (B50416) nitrogen atoms (N1 and/or N3) and the hinge region of the kinase domain. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) kinase, a common target for this class of compounds, the N1 atom of the quinazoline ring often forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR). The 4-amino group can also participate in hydrogen bonding, further anchoring the ligand in the active site.

The substituent at the 6-position, such as the ethoxy group in 6-Ethoxyquinazolin-4-amine, extends into a hydrophobic pocket within the ATP-binding site. The nature and size of this substituent are critical for modulating the potency and selectivity of the inhibitor. The ethoxy group, being relatively small and lipophilic, can form favorable van der Waals interactions with hydrophobic residues in this pocket. Docking studies on related 6-substituted quinazoline derivatives have highlighted the importance of this region for achieving high affinity. For example, analogs with different alkoxy groups at the 6-position have been docked to explore the optimal size and conformation for fitting into this hydrophobic cleft.

Below is a table summarizing typical interactions observed in molecular docking studies of 4-aminoquinazoline derivatives with protein kinase domains.

| Interacting Ligand Moiety | Interacting Protein Residue (Example: EGFR) | Type of Interaction | Significance |

| Quinazoline N1 atom | Hinge Region (e.g., Met793 backbone NH) | Hydrogen Bond | Anchors the ligand in the ATP-binding site |

| 4-Amino group | Hinge Region (e.g., Met793 backbone C=O) | Hydrogen Bond | Provides additional stabilization |

| 6-Ethoxy group | Hydrophobic Pocket (e.g., Leu718, Val726, Ala743) | Hydrophobic/van der Waals | Enhances binding affinity and selectivity |

| Aniline (B41778)/substituent at 4-amino | Gatekeeper residue (e.g., Thr790) and surrounding residues | Various (H-bonds, hydrophobic) | Modulates potency and selectivity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinazoline derivatives, numerous QSAR studies have been conducted to identify the key structural features that govern their inhibitory potency against various targets.

These studies typically involve the calculation of a wide range of molecular descriptors for a series of quinazoline analogs with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then employed to build a predictive model.

For 4-aminoquinazolines, QSAR models have consistently highlighted the importance of several factors. The electronic properties of the quinazoline ring system are crucial for the key hydrogen bonding interactions with the kinase hinge region. The hydrophobicity and size of the substituent at the 6-position, such as the ethoxy group, are often found to be significant descriptors in the QSAR equations. A positive correlation with a hydrophobicity descriptor for the 6-position would suggest that more lipophilic groups in this position lead to higher activity, which aligns with the observations from molecular docking studies.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to quinazoline derivatives. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For the 6-position, these maps often indicate that a moderately sized, hydrophobic group is preferred, consistent with the presence of a hydrophobic pocket in the target's active site.

The following table provides examples of descriptors commonly used in QSAR studies of quinazoline derivatives and their general implications.

| Descriptor Type | Example Descriptor | Implication for Activity |

| Electronic | Atomic charge on N1 | A more negative charge can enhance hydrogen bonding with the kinase hinge. |

| Steric | Molar Refractivity (MR) of 6-substituent | An optimal size is required to fit the hydrophobic pocket without steric clashes. |

| Hydrophobic | LogP | Higher hydrophobicity can improve binding to hydrophobic pockets and membrane permeability. |

| Topological | Wiener Index | Relates to the overall shape and branching of the molecule, influencing receptor fit. |

Mechanistic Insights from Theoretical Calculations (e.g., DFT studies)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations have been employed to gain deeper mechanistic insights into the properties of quinazoline derivatives, including their geometry, electronic charge distribution, and reactivity.

For compounds like this compound, DFT can be used to calculate various quantum chemical parameters that are relevant to their biological activity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in charge transfer interactions, which can be important for ligand-receptor binding.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations are particularly insightful. These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-aminoquinazolines, MEP maps typically show negative potential around the N1 and N3 atoms of the quinazoline ring, confirming their role as hydrogen bond acceptors. The 4-amino group, on the other hand, can act as a hydrogen bond donor.

DFT calculations can also be used to study the conformational preferences of the molecule, such as the rotation of the ethoxy group at the 6-position. Understanding the lowest energy conformation is crucial for accurate molecular docking and 3D-QSAR studies. Furthermore, DFT can be used to model the reaction mechanisms of synthesis or metabolism, providing insights that are not easily accessible through experimental methods alone.

The table below lists some key parameters derived from DFT calculations and their relevance to the study of quinazoline derivatives.

| DFT-Derived Parameter | Description | Relevance to Mechanistic Insight |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; important for charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; indicates sites of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For the discovery of novel analogs of this compound, both ligand-based and structure-based virtual screening approaches can be employed.

In a ligand-based virtual screening campaign, a known active molecule, such as a potent 4-aminoquinazoline inhibitor, is used as a template to search for other molecules in a database that have similar properties. The similarity can be based on 2D structural features (e.g., fingerprints) or 3D shape and pharmacophoric features. A pharmacophore model for 4-aminoquinazoline kinase inhibitors would typically include a hydrogen bond acceptor feature for the N1 atom, a hydrogen bond donor feature for the 4-amino group, and a hydrophobic feature corresponding to the 6-position substituent.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein. Large chemical databases are docked into the active site of the target, and the resulting poses are scored based on their predicted binding affinity. This approach has the advantage of being able to identify novel scaffolds that are not structurally similar to known inhibitors but can still fit into the active site and make the necessary interactions. For discovering analogs of this compound, a structure-based screen would involve docking a library of compounds into the ATP-binding site of a target kinase and prioritizing those that exhibit the characteristic binding mode of 4-aminoquinazolines.

The results of a virtual screening campaign are a ranked list of "hits" that can be further evaluated experimentally. This approach significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

The following table outlines the key steps in a typical virtual screening workflow for discovering novel quinazoline analogs.

| Screening Step | Description | Outcome |

| Database Preparation | A large library of chemical compounds is curated and prepared for screening. | A diverse set of molecules ready for in silico evaluation. |

| Target/Template Preparation | The 3D structure of the target protein is prepared for docking, or a pharmacophore model is generated from a known active ligand. | A well-defined binding site or a set of chemical features for screening. |

| Screening | The chemical library is docked into the target's active site or filtered based on the pharmacophore model. | A large number of potential binding poses or a subset of molecules that match the pharmacophore. |

| Hit Selection and Prioritization | The results are scored and ranked based on predicted binding affinity or pharmacophore fit. The top-ranking compounds are selected as "hits". | A manageable number of promising candidates for further investigation. |

In Silico Prediction of Pharmacological Profile Parameters (e.g., ADME prediction)

In addition to predicting the binding affinity of a compound to its target, computational methods are also widely used to predict its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These in silico ADME predictions are crucial in the early stages of drug discovery to identify compounds that are not only potent but also have favorable drug-like properties.

For this compound and its analogs, various ADME parameters can be predicted using computational models. These models are often based on QSAR-like approaches, where a compound's structure is correlated with experimentally determined ADME properties.

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and oral bioavailability can be predicted. These models often rely on descriptors like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For instance, compounds that adhere to Lipinski's Rule of Five are more likely to be orally bioavailable.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important for understanding how a drug will be distributed throughout the body. These properties are often influenced by the compound's lipophilicity and charge.

Metabolism: In silico models can predict the likely sites of metabolism by cytochrome P450 enzymes. This information is valuable for identifying potential metabolic liabilities and for designing compounds with improved metabolic stability. For this compound, the ethoxy group could be a potential site of O-dealkylation.

Excretion: While less commonly predicted than other ADME properties, models for renal clearance and other excretion pathways are being developed.

The table below summarizes some of the key ADME parameters that can be predicted in silico and the typical descriptors used in these predictions.

| ADME Parameter | Description | Key Computational Descriptors |

| Human Intestinal Absorption (HIA) | The extent to which a drug is absorbed from the gut into the bloodstream. | LogP, Polar Surface Area (PSA), number of rotatable bonds. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a drug to cross the blood-brain barrier and enter the central nervous system. | LogP, PSA, molecular weight, hydrogen bonding capacity. |

| Cytochrome P450 (CYP) Inhibition | The potential of a drug to inhibit the activity of key drug-metabolizing enzymes. | Electronic and structural features that mimic known CYP substrates or inhibitors. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | LogP, charge, and specific structural motifs. |

Analytical Methodologies in 6 Ethoxyquinazolin 4 Amine Research

Spectroscopic Characterization of Synthesized Compounds

Spectroscopy is the cornerstone for confirming the identity of newly synthesized molecules. By analyzing the interaction of electromagnetic radiation with the compound, researchers can deduce its precise atomic and molecular structure. For 6-Ethoxyquinazolin-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H-NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the ethoxy group, the aromatic protons on the quinazoline (B50416) core, and the amine group protons. The ethoxy group typically presents as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the quinazoline ring appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns determined by their position and coupling with neighboring protons. rsc.org The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. mdpi.com

Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethoxy) | 1.4 - 1.6 | Triplet (t) | ~7.0 |

| CH₂ (ethoxy) | 4.1 - 4.3 | Quartet (q) | ~7.0 |

| NH₂ | 5.5 - 7.5 | Broad Singlet (br s) | - |

| Aromatic H (C5-H) | 7.5 - 7.7 | Doublet (d) | ~2.5 |

| Aromatic H (C7-H) | 7.3 - 7.5 | Doublet of Doublets (dd) | ~9.0, ~2.5 |

| Aromatic H (C8-H) | 7.7 - 7.9 | Doublet (d) | ~9.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and quinazoline structures.

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton. In the ¹³C-NMR spectrum of this compound, distinct peaks are expected for the two carbons of the ethoxy group, and the ten carbons of the quinazoline ring system. The chemical shifts of the aromatic carbons provide insight into the electronic environment within the heterocyclic core. jst.vnresearchgate.net

Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethoxy) | 14 - 16 |

| CH₂ (ethoxy) | 63 - 65 |

| C5 | 105 - 107 |

| C7 | 123 - 125 |

| C8 | 127 - 129 |

| C2 | 152 - 154 |

| C4 | 155 - 157 |

| C6 | 158 - 160 |

| C4a | 118 - 120 |

Note: Predicted values are based on typical chemical shifts for quinazoline and related heterocyclic systems. rsc.orgresearchgate.net

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation. For this compound (molecular formula C₁₀H₁₁N₃O), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of this parent ion. soton.ac.uk The resulting fragmentation pattern provides valuable structural information. Characteristic fragmentation of protonated quinazolines often involves cleavages within the heterocyclic ring system or the loss of substituents. soton.ac.uknih.gov For this compound, expected fragmentation pathways could include the loss of an ethylene (B1197577) molecule (28 Da) from the ethoxy group via a rearrangement, or the loss of the entire ethoxy radical.

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 190.0975 |

| [M-C₂H₄+H]⁺ | Loss of ethylene | 162.0662 |

Note: m/z values are for the monoisotopic mass.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a compound. The IR spectrum of this compound would display characteristic absorption bands indicating the presence of its key functional groups.

The primary amine (NH₂) group is typically identified by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. The quinazoline ring structure gives rise to C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. The C-O stretching of the ethoxy group is expected to produce a strong absorption band in the 1200-1250 cm⁻¹ range. researchgate.netmdpi.com

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy) |

| 1650 - 1500 | C=N and C=C Stretch | Quinazoline Ring |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used for this purpose in modern chemical research.

HPLC is a robust and widely used technique for the analysis and purification of organic compounds. For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. The identity of the peak can be confirmed by comparing its retention time to that of a known reference standard. researchgate.netnih.gov

Typical HPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or TFA |

| Gradient | A time-programmed gradient, e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength of maximum absorbance (e.g., ~254 nm or ~330 nm) |

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. bohrium.comuliege.be These features make UPLC particularly advantageous for high-throughput analysis and for separating complex mixtures. The analysis of heterocyclic amines is a common application for UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification. nih.govmdpi.com The fundamental principles of separation are the same as in HPLC, but the operational parameters are adjusted to accommodate the smaller particle size and higher operating pressures.

Typical UPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | C18 or similar (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A rapid gradient, e.g., 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV-Vis Detector and/or Mass Spectrometer (MS) |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. ccsknowledge.com For this compound, GC is particularly useful for assessing purity, identifying potential impurities from the synthesis process, and quantifying the compound in various matrices. The analysis of amine-containing compounds like this compound by GC can present challenges, as the polar amine groups have a strong tendency to interact with and adsorb to column materials, which can lead to poor peak shape (tailing) and inaccurate quantification. bre.com To overcome these issues, specialized columns and optimized analytical conditions are necessary.

A suitable GC method would typically employ a capillary column, such as a DB-5 or similar, which has a non-polar stationary phase that is robust for a wide range of analytes. ut.ac.ir To improve the chromatographic behavior of the amine, derivatization can be employed. This process involves reacting the amine group to form a less polar, more volatile derivative, which improves peak shape and separation efficiency. researchgate.net Alternatively, using a column packing that has been deactivated with a base, such as potassium hydroxide (B78521) (KOH), can help minimize peak tailing by neutralizing acidic sites on the column support that would otherwise interact with the basic amine.

The operational parameters of the GC system are optimized to achieve good separation in a reasonable timeframe. mdpi.com A typical analysis would involve injecting the sample into a heated port to ensure rapid volatilization. The oven temperature is then programmed to ramp up from a lower initial temperature to a final, higher temperature, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. ut.ac.ir A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. An FID offers high sensitivity for organic compounds, while an MS provides definitive structural information, making GC-MS a standard method for confirming the identity of reaction products and byproducts. nih.gov

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Aromatic Amines This table presents a plausible set of parameters for analyzing this compound, based on established methods for structurally related aromatic amines. ut.ac.irmdpi.com

| Parameter | Specification | Purpose |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of semi-polar aromatic compounds. |

| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1.5 mL/min) | Inert mobile phase to carry the analyte through the column. ut.ac.ir |

| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column for trace analysis. mdpi.com |

| Injector Temp. | 270 - 280 °C | Facilitates rapid and complete vaporization of the sample. ut.ac.irmdpi.com |

| Oven Program | Initial: 90 °C, hold 2 min; Ramp: 10 °C/min to 260 °C; Hold: 5 min | Separates compounds based on their volatility and column interaction. ut.ac.ir |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides mass spectral data for identification (MS) or sensitive universal detection (FID). |

| Detector Temp. | 280 - 300 °C | Prevents condensation of the analyte as it exits the column. mdpi.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This method provides the mass percentages of each element, which are then compared against the theoretical values calculated from the compound's proposed molecular formula. For this compound, elemental analysis serves as a crucial checkpoint to confirm its empirical formula and as an indicator of its purity. The structures of newly synthesized quinazoline derivatives are routinely confirmed using this method. scispace.comresearchgate.net

The analysis is performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at a very high temperature in an oxygen-rich atmosphere. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then passed through a series of detectors (typically using thermal conductivity) that quantify each gas. From these measurements, the mass percentages of C, H, and N in the original sample are calculated.

For a sample of this compound to be considered pure, the experimentally determined percentages should closely match the theoretical values, typically within a margin of ±0.4%. Significant deviation from the calculated values would suggest the presence of impurities, residual solvent, or that the incorrect compound was synthesized.

Table 2: Elemental Composition of this compound (C₁₀H₁₁N₃O)

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 63.48% |

| Hydrogen | H | 5.86% |

| Nitrogen | N | 22.21% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxyquinazolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, substituting a halogen at the 6-position with ethoxy groups requires anhydrous DMF, sodium hydride, and ethoxide precursors under inert conditions. Microwave-assisted reactions (e.g., 150°C for 1 hour) can improve yields compared to traditional heating . For nitro-to-amine reductions, hydrogenation with Pd/C or catalytic transfer hydrogenation is effective . Reaction efficiency depends on solvent polarity, base strength, and temperature gradients .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm ethoxy group integration (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2) and quinazoline core signals (e.g., aromatic protons at δ 7.0–9.0 ppm) .

- HRMS : Verify molecular ion [M+H]+ with <5 ppm mass accuracy (e.g., C10H12N3O requires 190.0975 g/mol) .

- LCMS : Assess purity (>95%) using gradient elution (e.g., 4%→100% acetonitrile in 0.05% TFA) with UV detection at 254 nm .

Q. What are the primary biological targets of this compound derivatives, and how are these assays designed?

- Methodological Answer : Quinazolin-4-amines often target kinases (e.g., CDC2-like kinases) or enzymes like β-glucocerebrosidase. Assays include:

- Kinase Inhibition : Use ATP-coupled luminescence assays with recombinant enzymes and IC50 determination via dose-response curves .

- Enzyme Modulation : Measure substrate turnover (e.g., fluorescent probes) in cell lysates or recombinant systems .

Advanced Research Questions

Q. What strategies are effective for introducing diverse substituents at the 6-position of quinazolin-4-amine derivatives?

- Methodological Answer :

- Halogen Intermediates : Convert 6-chloro derivatives to ethoxy groups via SNAr with NaOEt .

- Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids (e.g., benzo[d][1,3]dioxol-5-yl) under Pd catalysis .

- Nitro Reduction : Reduce 6-nitro precursors (e.g., H2/Pd-C) to amines for further functionalization .

Q. How do structural modifications at the 6-ethoxy position affect kinase inhibitory activity?

- Methodological Answer :

- Steric Effects : Bulkier substituents (e.g., benzodioxole) may reduce binding affinity due to steric clashes in the kinase ATP pocket .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving interactions with catalytic lysine residues. Validate via molecular docking and MD simulations .

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

- Methodological Answer : Apply a 2k factorial design to test variables:

- Factors : Temperature (80–150°C), solvent (DMF vs. THF), catalyst loading (1–5 mol%).

- Response Variables : Yield, purity, reaction time.

- Analysis : Use ANOVA to identify significant interactions (e.g., high temperature + DMF increases yield by 20%) .

Q. What approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., ATP concentration, pH).

- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .

- Structural-Activity Relationship (SAR) : Cluster compounds by substituent electronic parameters (Hammett σ) to identify outliers .

Data Analysis and Theoretical Integration

Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in kinase pockets (e.g., PDB: 4ASD). Prioritize compounds with hydrogen bonds to hinge residues (e.g., Glu93) .

- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Q. What methodologies validate the proposed mechanism of action for this compound in cellular systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.